molecular formula C8H8N4O B1396744 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide CAS No. 310887-39-9

1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide

Cat. No. B1396744
CAS RN: 310887-39-9
M. Wt: 176.18 g/mol
InChI Key: RCTKDOLLKSLHGB-UHFFFAOYSA-N
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Description

1H-pyrrolo[2,3-b]pyridine is a compound with the molecular formula C7H6N2 . It is also known by other names such as 1,7-Diazaindene, 7-Aza-1-pyrindine, 7-Azaindole, 7H-Pyrrolo[2,3-b]pyridine, Pyrrolo(2,3-b)pyridine, and 1,7-Dideazapurine .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . These derivatives have shown potent activities against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H, (H,8,9) .


Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridines are known to undergo various chemical reactions such as nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .


Physical And Chemical Properties Analysis

The molecular weight of 1H-pyrrolo[2,3-b]pyridine is 118.1359 . More detailed physical and chemical properties would require specific experimental data that is not available from the current search results.

Scientific Research Applications

Phosphodiesterase 4B (PDE4B) Inhibition

1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and studied as selective and potent inhibitors of Phosphodiesterase 4B (PDE4B). These compounds, particularly the compound 11h, have shown significant inhibition of TNF-α release from macrophages, suggesting potential applications in the treatment of CNS diseases (Vadukoot et al., 2020).

Allosteric mGluR5 Antagonism

The 1H-pyrrolo[2,3-c]pyridine-7-carboxamides, a related series, have been identified as novel allosteric antagonists of the mGluR5 receptor. These derivatives show promise due to their high in vitro potency and improved physico-chemical properties, potentially optimizing their aqueous solubility (Koller et al., 2012).

Antitumor Activity in Peritoneal Mesothelioma

New analogues of 1H-pyrrolo[2,3-b]pyridine, specifically nortopsentin analogues, have been synthesized and tested for their biological effects in models of diffuse malignant peritoneal mesothelioma (DMPM). These compounds demonstrated significant tumor volume inhibition in experimental models, showing potential as antitumor agents (Carbone et al., 2013).

Functional Materials and Agrochemicals

Functionalization studies of 1H-pyrrolo[2,3-b]pyridine have led to the development of compounds with applications in functional materials and agrochemicals. The introduction of various amino groups and the creation of podant-type compounds and polyacetylenes demonstrate the versatility of this compound in creating multifunctional agents (Minakata et al., 1992).

Improving Aqueous Solubility for Antiproliferatives

Efforts to improve the aqueous solubility of thieno[2,3-b]pyridines, a class of antiproliferatives, have led to the development of 1H-pyrrolo[2,3-b]pyridine derivatives. These modifications have significantly enhanced water solubility, which is crucial for clinical applications of these antiproliferative agents (Zafar et al., 2018).

ACC1 Inhibition for Cancer and Fatty Acid Related Diseases

1H-pyrrolo[2,3-b]pyridine derivatives have been studied as inhibitors of Acetyl-CoA Carboxylase 1 (ACC1), a target for potential therapeutic agents for cancer and fatty acid-related diseases. The compound 1k, an isopropyl derivative, showed promising results in preclinical testing, including a significant reduction in malonyl-CoA concentration in tumor models (Mizojiri et al., 2019).

Mechanism of Action

The mechanism of action of 1H-pyrrolo[2,3-b]pyridine derivatives is related to their inhibitory activity against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, and therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-12-8(13)6-4-11-7-5(6)2-1-3-10-7/h1-4H,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTKDOLLKSLHGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2C(=O)NN)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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